Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate
Brand Name: Vulcanchem
CAS No.: 1206988-51-3
VCID: VC7513810
InChI: InChI=1S/C19H22N2O4S/c1-2-25-19(24)10-9-17(22)21-15-7-5-14(6-8-15)12-18(23)20-13-16-4-3-11-26-16/h3-8,11H,2,9-10,12-13H2,1H3,(H,20,23)(H,21,22)
SMILES: CCOC(=O)CCC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.46

Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate

CAS No.: 1206988-51-3

Cat. No.: VC7513810

Molecular Formula: C19H22N2O4S

Molecular Weight: 374.46

* For research use only. Not for human or veterinary use.

Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate - 1206988-51-3

Specification

CAS No. 1206988-51-3
Molecular Formula C19H22N2O4S
Molecular Weight 374.46
IUPAC Name ethyl 4-oxo-4-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]anilino]butanoate
Standard InChI InChI=1S/C19H22N2O4S/c1-2-25-19(24)10-9-17(22)21-15-7-5-14(6-8-15)12-18(23)20-13-16-4-3-11-26-16/h3-8,11H,2,9-10,12-13H2,1H3,(H,20,23)(H,21,22)
Standard InChI Key NCDWYXVDKPURCF-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2

Introduction

Chemical Structure and Nomenclature

The IUPAC name ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate delineates its structure systematically:

  • A butanoate ester (ethyl ester of butanoic acid) forms the core.

  • At the 4-position, a ketone (oxo group) is present.

  • The 4-oxo group is substituted with an amino linkage connected to a phenyl ring.

  • The phenyl ring is further functionalized with a 2-oxoethyl chain bearing a thiophen-2-ylmethyl amine moiety.

The thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) introduces electronic and steric effects that influence reactivity and binding interactions. This structural motif is common in pharmaceuticals due to its bioavailability and metabolic stability .

Synthesis and Manufacturing

Reaction Pathways

While no direct synthesis protocol for this compound is published, analogous methods from patent literature provide a plausible route. For instance, CN102503846B describes a Mannich-type reaction using acetophenone, ethyl glyoxylate, and chiral amines catalyzed by proline derivatives . Adapting this approach:

  • Condensation: Reacting ethyl glyoxylate with a thiophen-2-ylmethylamine derivative could yield the intermediate 2-oxoethylamino-thiophene moiety.

  • Mannich Reaction: Coupling this intermediate with 4-aminophenylacetone in the presence of a catalyst like L-proline facilitates C–N bond formation.

  • Esterification: Final esterification with ethanol under acidic conditions would yield the target compound.

A hypothetical reaction scheme is summarized below:

Thiophen-2-ylmethylamine+Ethyl glyoxylateIntermediate A (2-oxoethylamino-thiophene)\text{Thiophen-2-ylmethylamine} + \text{Ethyl glyoxylate} \rightarrow \text{Intermediate A (2-oxoethylamino-thiophene)} Intermediate A+4-AminophenylacetoneL-prolineEthyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate\text{Intermediate A} + \text{4-Aminophenylacetone} \xrightarrow{\text{L-proline}} \text{Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate}

Optimization Considerations

  • Catalyst Choice: Proline catalysts enhance stereoselectivity, as seen in CN102503846B, where L-proline produced a 3:1 diastereomeric ratio .

  • Solvent Systems: Polar solvents like ethanol or dichloromethane improve reaction homogeneity .

  • Reaction Time: Extended durations (2–5 days) are typical for achieving high yields in multi-component reactions .

Physicochemical Properties

Limited experimental data exist for this compound, but properties can be extrapolated from structurally similar molecules:

PropertyValue (Predicted)Basis for Prediction
Molecular FormulaC20_{20}H23_{23}N3_{3}O4_{4}SDerived from IUPAC name
Molecular Weight401.48 g/molSum of atomic weights
SolubilityModerate in DMSO, EthanolAnalogous esters in CN102503846B
LogP (Partition Coefficient)~2.5Calculated using fragment-based methods

The thiophene ring likely contributes to moderate lipophilicity, enhancing membrane permeability. The oxo and amino groups introduce hydrogen-bonding capacity, which may influence crystallinity and solubility .

Analytical Characterization

Spectroscopic Data

  • NMR Spectroscopy:

    • 1^1H-NMR: Peaks for thiophene protons (δ 6.8–7.4 ppm), ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), and amide NH (δ 8.0–8.5 ppm) .

    • 13^{13}C-NMR: Carbonyl carbons (δ 170–210 ppm), aromatic carbons (δ 120–140 ppm), and ester oxygenated carbons (δ 60–70 ppm) .

  • Mass Spectrometry:

    • Predicted molecular ion peak at m/z 401.48 (M+^+). Fragmentation patterns would include loss of the ethyl group (M – 45) and cleavage of the thiophene moiety .

Chromatographic Methods

Reverse-phase HPLC using a C18 column and acetonitrile/water gradient is recommended for purity analysis, as employed in CN102503846B for related esters .

Recent Developments and Future Directions

The 2024 ChemSrc entry for a similar compound (CAS# 1235230-43-9) highlights growing interest in thiophene-containing esters for drug discovery . Future research should prioritize:

  • In vitro assays to evaluate SGLT2 inhibition.

  • Pharmacokinetic studies to assess bioavailability and metabolic stability.

  • Toxicological profiling to identify potential off-target effects.

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